molecular formula C31H36N2O8S2 B12396290 CypHer 5

CypHer 5

Cat. No.: B12396290
M. Wt: 628.8 g/mol
InChI Key: VRQVBVFJEIJSIE-QDSGXXGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic route for CypHer 5 involves the preparation of a cyanine dye derivative. The compound is typically synthesized through a series of chemical reactions that include the formation of a polymethine bridge linking two heterocycles. The reaction conditions often involve the use of organic solvents and specific catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

CypHer 5 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

CypHer 5 exerts its effects through its pH-sensitive fluorescence properties. When bound to a receptor on the extracellular surface of a cell, it is essentially nonfluorescent. Upon internalization into the cell, the compound becomes fluorescent in the acidic environment of the endosomes . This property allows researchers to monitor receptor activation and trafficking in live cells. The molecular targets and pathways involved include various G protein-coupled receptors and other cell surface receptors that internalize into the endocytic pathway .

Comparison with Similar Compounds

CypHer 5 is unique in its pH sensitivity and fluorescence properties. Similar compounds include other cyanine dye derivatives such as:

This compound stands out due to its specific application in monitoring pH changes in live cells and its suitability for studying receptor internalization and trafficking.

Properties

Molecular Formula

C31H36N2O8S2

Molecular Weight

628.8 g/mol

IUPAC Name

6-[(2E)-2-[(2E,4E)-5-(3,3-dimethyl-5-sulfoindol-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]hexanoic acid

InChI

InChI=1S/C31H36N2O8S2/c1-30(2)23-19-21(42(36,37)38)14-16-25(23)32-27(30)11-7-5-8-12-28-31(3,4)24-20-22(43(39,40)41)15-17-26(24)33(28)18-10-6-9-13-29(34)35/h5,7-8,11-12,14-17,19-20H,6,9-10,13,18H2,1-4H3,(H,34,35)(H,36,37,38)(H,39,40,41)/b8-5+,11-7+,28-12+

InChI Key

VRQVBVFJEIJSIE-QDSGXXGUSA-N

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)N=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)C

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)N=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)C

Origin of Product

United States

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